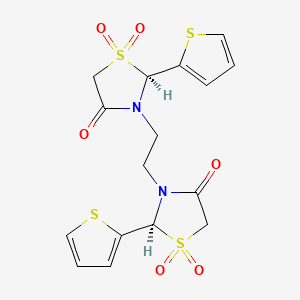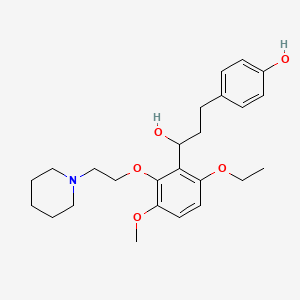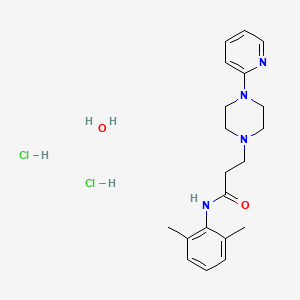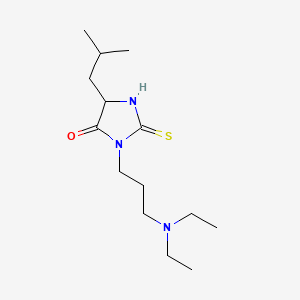
3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin is a complex organic compound with a unique structure that includes a diethylamino group, an isobutyl group, and a thiohydantoin core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin typically involves multiple steps. One common method starts with the reaction of diethylamine with 3-chloropropyl isothiocyanate to form 3-(diethylamino)propyl isothiocyanate . This intermediate is then reacted with isobutyl hydantoin under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced reactors and purification techniques.
化学反応の分析
Types of Reactions
3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiohydantoin core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
科学的研究の応用
3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the thiohydantoin core can form stable complexes with metal ions, influencing various biochemical pathways . These interactions can lead to changes in cellular processes, contributing to its observed biological effects.
類似化合物との比較
Similar Compounds
Uniqueness
3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike similar compounds, it has a thiohydantoin core that provides additional stability and potential for complex formation.
特性
CAS番号 |
86503-23-3 |
|---|---|
分子式 |
C14H27N3OS |
分子量 |
285.45 g/mol |
IUPAC名 |
3-[3-(diethylamino)propyl]-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H27N3OS/c1-5-16(6-2)8-7-9-17-13(18)12(10-11(3)4)15-14(17)19/h11-12H,5-10H2,1-4H3,(H,15,19) |
InChIキー |
BTNYEHUQQJTWLF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCN1C(=O)C(NC1=S)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



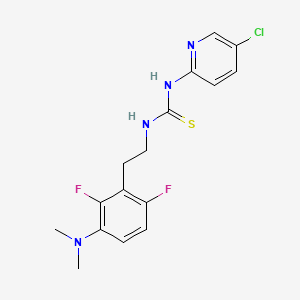

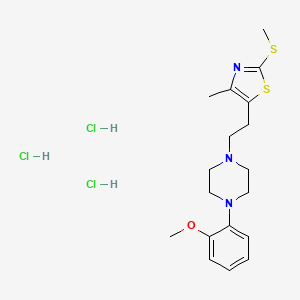
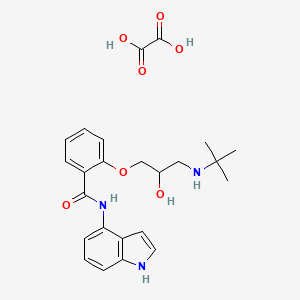
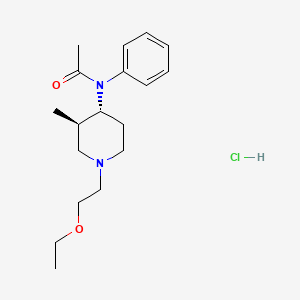
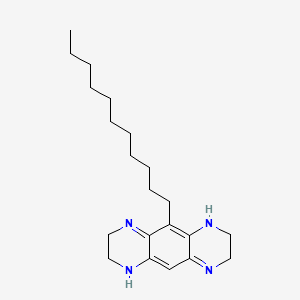

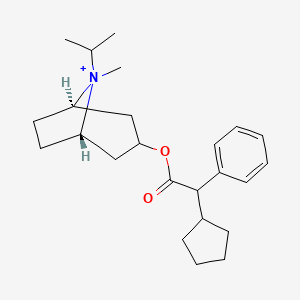
![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;formaldehyde;formic acid;urea;hydroxide](/img/structure/B12748963.png)
